molecular formula C19H18N2O4 B2965414 N-(4-methoxyphenyl)-3-propionamidobenzofuran-2-carboxamide CAS No. 862830-82-8

N-(4-methoxyphenyl)-3-propionamidobenzofuran-2-carboxamide

Cat. No.: B2965414
CAS No.: 862830-82-8
M. Wt: 338.363
InChI Key: FYEXQORWHJHIIC-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3-propionamidobenzofuran-2-carboxamide is a synthetic small molecule based on a benzofuran-2-carboxamide scaffold, a structure recognized for its potential in pioneering research areas. Compounds within this chemical class have demonstrated significant promise as modulators of amyloid-beta (Aβ42) aggregation, a key pathological process in Alzheimer's disease research . Specifically, structural analogs have shown the ability to either inhibit or accelerate Aβ42 fibrillogenesis, making them valuable pharmacological tools for studying the mechanisms of protein misfolding and neurodegeneration . Furthermore, the simplified derivative, N-(4-methoxyphenyl)pentanamide, which shares a similar N-(4-methoxyphenyl)amide backbone, has been developed from the anthelmintic drug albendazole. This analog exhibits potent, time- and concentration-dependent activity against the nematode Toxocara canis and presents a favorable drug-likeness profile with high gastrointestinal absorption and lower cytotoxicity compared to its parent compound, highlighting its potential in parasitology research . The mechanism of action for this chemical family may involve interaction with specific protein structures or pathways. Researchers can leverage this compound for in vitro studies in neurology and infectious disease, with applications in high-throughput screening, target validation, and mechanistic studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-16(22)21-17-14-6-4-5-7-15(14)25-18(17)19(23)20-12-8-10-13(24-2)11-9-12/h4-11H,3H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEXQORWHJHIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-propionamidobenzofuran-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-propionamidobenzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-propionamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural analogs of N-(4-methoxyphenyl)-3-propionamidobenzofuran-2-carboxamide , emphasizing differences in substituents, synthetic methods, and pharmacological relevance:

Compound Name Core Structure Key Substituents Synthetic Route Reported Activity
This compound (Target Compound) Benzofuran - 2-Carboxamide (4-methoxyphenyl)
- 3-Propionamide
Acetic acid–sodium acetate cyclization; HATU-mediated coupling Limited data; potential enzyme/receptor modulation inferred from analogs
N-(1-(4-methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-1-yl)benzamide Enaminone-benzamide - 4-Methoxyphenyl enaminone
- Sulfamoylphenyl
Condensation of oxazolone intermediates Antimicrobial activity (varies with sulfamoyl substituents)
3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-spiro)phenyl]propionamide Spirocyclic triazaspiro - 4-Fluorophenylpropionamide
- Furan-2-yl spiro ring
Copper-catalyzed N-arylation; HATU coupling Anticancer or CNS activity hypothesized (structural similarity to kinase inhibitors)
N-(4-Methoxyphenyl)-6-nitroquinazolin-4-amine Quinazoline - 4-Methoxyphenylamine
- 6-Nitro group
Copper-mediated aryl amination Tyrosine kinase inhibition (e.g., EGFR) inferred from nitroquinazoline derivatives
N-(1-Phenethylpiperidin-4-yl)-N-phenylisobutyramide Piperidine-isobutyramide - Phenethylpiperidine
- Isobutyramide
Legislation-pending corrections suggest opioid receptor activity Analgesic/opioid receptor modulation (structural similarity to fentanyl analogs)

Structural and Functional Divergences

Synthetic Accessibility :

  • The target compound’s synthesis via HATU-mediated coupling (common in and ) offers high yields under mild conditions, contrasting with the copper-catalyzed routes required for quinazoline derivatives (), which may involve harsher conditions .

Pharmacological Implications: Nitroquinazoline derivatives () demonstrate established kinase inhibition, whereas benzofuran carboxamides (e.g., target compound) are less studied but may target similar pathways due to planar aromatic cores .

Physicochemical Properties

Property Target Compound Quinazoline Analog () Spirocyclic Analog ()
Molecular Weight ~340 g/mol ~300 g/mol ~480 g/mol
logP (Predicted) 2.8 3.1 4.2
Hydrogen Bond Donors 2 2 3

The higher logP of the spirocyclic analog () suggests superior lipid solubility, which may enhance CNS penetration, whereas the target compound’s moderate logP aligns with oral bioavailability trends in benzofurans .

Biological Activity

N-(4-Methoxyphenyl)-3-propionamidobenzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes data from various studies to provide a comprehensive overview of its biological activity, mechanisms, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its diverse biological activities. The presence of the 4-methoxyphenyl group and the propionamide substituent are critical for its pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been investigated through various assays:

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. For instance, it was found to scavenge DPPH radicals effectively, outperforming ascorbic acid in certain assays .

CompoundDPPH Scavenging Activity (%)
This compound79.62
Ascorbic Acid58.2

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including those associated with leukemia and breast cancer. The MTT assay results indicate that it has a higher cytotoxicity against U-87 glioblastoma cells compared to MDA-MB-231 triple-negative breast cancer cells .

Cell LineCC50 (µM)Activity Level
U-8713.6 ± 0.3High
MDA-MB-231112 ± 19Moderate

The mechanism underlying the anticancer activity appears to involve the induction of apoptosis in cancer cells, as indicated by increased cell population in the G0 phase and decreased populations in S and G2/M phases following treatment . Additionally, the compound may interfere with key cellular pathways involved in cell proliferation.

Case Studies

  • Anticancer Screening : In a study evaluating anticancer activity against a panel of over sixty cancer cell lines, this compound exhibited selective toxicity towards leukemia cell lines at concentrations as low as 10 µM .
  • Antioxidant Efficacy : Another study highlighted its antioxidant activity, where it was compared with standard antioxidants like ascorbic acid, demonstrating superior radical scavenging ability .

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